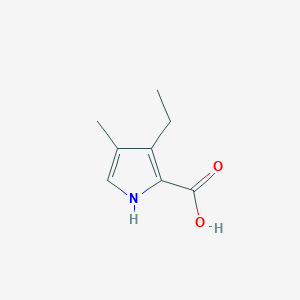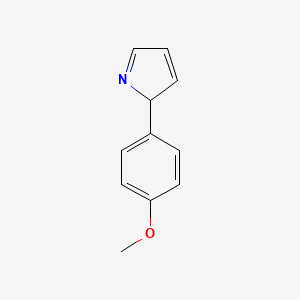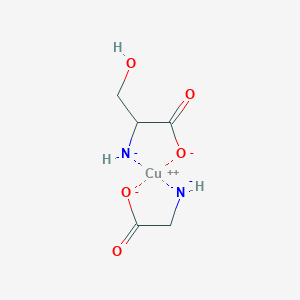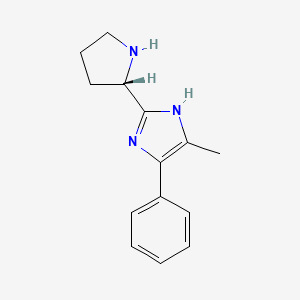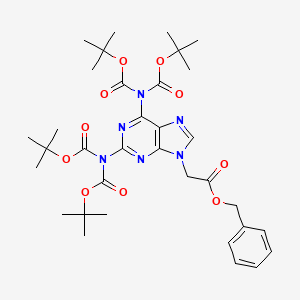
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is a complex organic compound that features a purine base with tert-butoxycarbonyl-protected amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of protection and coupling reactions. The tert-butoxycarbonyl groups are introduced to protect the amino groups during the synthesis. The final step usually involves esterification to introduce the benzyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the purine base.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in the removal of protective groups.
科学的研究の応用
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl groups protect the amino groups, allowing the compound to interact with enzymes or receptors without undergoing premature reactions. The purine base can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
Benzyl 2-(2,6-diamino-9H-purin-9-yl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Benzyl 2-(2,6-bis(bis(methoxycarbonyl)amino)-9H-purin-9-yl)acetate: Features different protective groups, which can influence its reactivity and interactions.
Uniqueness
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is unique due to its specific protective groups, which provide stability and control over its reactivity. This makes it particularly useful in complex synthetic routes and in applications where controlled reactivity is essential.
特性
分子式 |
C34H46N6O10 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC名 |
benzyl 2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetate |
InChI |
InChI=1S/C34H46N6O10/c1-31(2,3)47-27(42)39(28(43)48-32(4,5)6)25-23-24(38(20-35-23)18-22(41)46-19-21-16-14-13-15-17-21)36-26(37-25)40(29(44)49-33(7,8)9)30(45)50-34(10,11)12/h13-17,20H,18-19H2,1-12H3 |
InChIキー |
PKTOTFLYGXLZNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)OCC3=CC=CC=C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
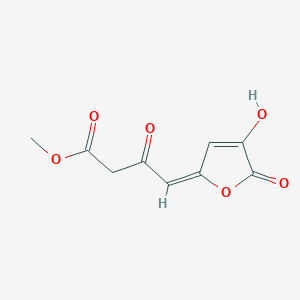
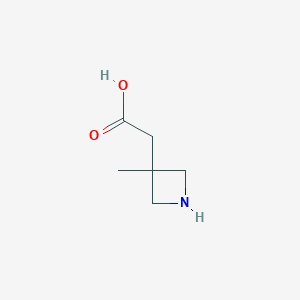
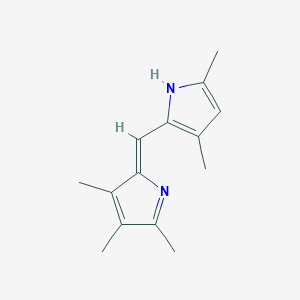
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
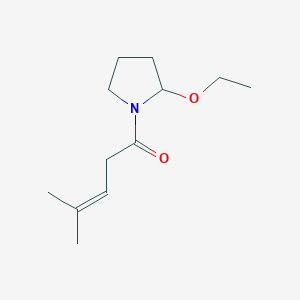
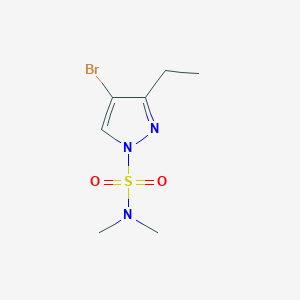
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
